molecular formula C9H17Cl2N3O B2791042 rac-[(2r,3s)-2-(1-methyl-1h-imidazol-2-yl)oxolan-3-yl]methanamine dihydrochloride CAS No. 1989638-19-8

rac-[(2r,3s)-2-(1-methyl-1h-imidazol-2-yl)oxolan-3-yl]methanamine dihydrochloride

Cat. No.: B2791042
CAS No.: 1989638-19-8
M. Wt: 254.16
InChI Key: KYRSYUGUCJWXOS-OXOJUWDDSA-N
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Description

rac-[(2R,3S)-2-(1-Methyl-1H-imidazol-2-yl)oxolan-3-yl]methanamine dihydrochloride is a chiral small molecule featuring an oxolane (tetrahydrofuran) ring fused to a methyl-substituted imidazole moiety. The compound’s stereochemistry (rac-(2R,3S)) and dihydrochloride salt formulation enhance its solubility and stability, making it suitable for pharmaceutical and biochemical research.

Properties

IUPAC Name

[(2R,3S)-2-(1-methylimidazol-2-yl)oxolan-3-yl]methanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O.2ClH/c1-12-4-3-11-9(12)8-7(6-10)2-5-13-8;;/h3-4,7-8H,2,5-6,10H2,1H3;2*1H/t7-,8+;;/m0../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYRSYUGUCJWXOS-OXOJUWDDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1C2C(CCO2)CN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=CN=C1[C@H]2[C@@H](CCO2)CN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-[(2r,3s)-2-(1-methyl-1h-imidazol-2-yl)oxolan-3-yl]methanamine dihydrochloride typically involves the following steps:

    Formation of the Oxolane Ring: The oxolane ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Imidazole Moiety: The imidazole group is introduced through a substitution reaction, where a suitable imidazole derivative reacts with the oxolane intermediate.

    Formation of the Methanamine Group: The methanamine group is introduced through a reductive amination reaction.

    Formation of the Dihydrochloride Salt: The final compound is obtained by treating the free base with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

rac-[(2r,3s)-2-(1-methyl-1h-imidazol-2-yl)oxolan-3-yl]methanamine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the imidazole or oxolane moieties are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxolane derivatives with additional oxygen-containing functional groups, while reduction may yield fully saturated derivatives.

Scientific Research Applications

rac-[(2r,3s)-2-(1-methyl-1h-imidazol-2-yl)oxolan-3-yl]methanamine dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of rac-[(2r,3s)-2-(1-methyl-1h-imidazol-2-yl)oxolan-3-yl]methanamine dihydrochloride involves its interaction with specific molecular targets. The imidazole moiety can interact with enzymes and receptors, modulating their activity. The oxolane ring may also play a role in the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific biological context and are the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

The compound’s core structure can be compared to derivatives with variations in:

  • Heterocyclic rings : Imidazole vs. triazole, pyrazole, or morpholine.
  • Substituents : Methyl, ethyl, or aryl groups.
  • Functional groups : Methanamine, carboxylic acid, or aldehyde.
Table 1: Structural and Physicochemical Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Heterocyclic Ring Substituents Solubility*
Target compound: rac-[(2R,3S)-2-(1-Methyl-1H-imidazol-2-yl)oxolan-3-yl]methanamine dihydrochloride C₉H₁₆Cl₂N₂O (inferred) ~255.2 (estimated) Methanamine, dihydrochloride Imidazole + oxolane 1-Methyl Not explicitly provided
rac-(2R,3R)-3-[(1H-Imidazol-1-yl)methyl]oxolane-2-carboxylic acid hydrochloride () C₉H₁₂N₂O₃·HCl 232.66 Carboxylic acid, hydrochloride Imidazole + oxolane 1H-Imidazol-1-yl Slight (chloroform, methanol, DMSO)
rac-Methyl({[(2R,3R)-3-(1H-1,2,4-triazol-5-yl)oxolan-2-yl]methyl})amine dihydrochloride () C₈H₁₆Cl₂N₄O 255.1 Methanamine, dihydrochloride 1,2,4-Triazole + oxolane 1H-1,2,4-Triazol-5-yl Not provided
rac-[(2R,3S)-2-(1-Ethyl-1H-pyrazol-5-yl)oxolan-3-yl]methanamine () C₁₀H₁₇N₃O (inferred) ~207.3 (estimated) Methanamine Pyrazole + oxolane 1-Ethyl Not provided
[rac-(2S,3S)-4-Ethyl-3-(1-methyl-1H-imidazol-2-yl)morpholin-2-yl]methanamine () C₁₁H₂₀N₄O (inferred) ~224.3 (estimated) Methanamine Imidazole + morpholine 1-Methyl, 4-Ethyl Not provided

*Solubility data inferred where available.

Key Research Findings

Morpholine-containing analogs () introduce conformational rigidity, which could optimize binding pocket occupancy in enzyme inhibitors .

Functional Group Modifications :

  • Carboxylic acid derivatives () are more polar than methanamines, favoring solubility in polar solvents but limiting blood-brain barrier penetration .
  • Dihydrochloride salts (target compound, ) enhance water solubility and crystallinity, facilitating formulation in preclinical studies .

Q & A

Basic: What are the key considerations in synthesizing rac-[(2R,3S)-2-(1-methyl-1H-imidazol-2-yl)oxolan-3-yl]methanamine dihydrochloride to ensure correct stereochemistry?

Answer:
Synthesis requires precise control over stereochemistry, particularly at the oxolane ring positions (2R,3S). Key steps include:

  • Cyclization : Formation of the oxolane ring via acid- or base-catalyzed cyclization of diol precursors, ensuring retention of chiral centers .
  • Coupling Reactions : Introducing the 1-methylimidazole moiety through nucleophilic substitution or metal-catalyzed cross-coupling, with careful monitoring of reaction pH and temperature to avoid racemization .
  • Purification : High-performance liquid chromatography (HPLC) or chiral column chromatography to isolate the desired stereoisomer .
  • Salt Formation : Treatment with hydrochloric acid to yield the dihydrochloride salt, enhancing solubility and stability .

Advanced: How can researchers resolve contradictions in biological activity data arising from stereoisomerism in this compound?

Answer:
Contradictions often stem from differing enantiomer activities. Methodological approaches include:

  • Enantiomeric Separation : Use of chiral stationary phases in HPLC or supercritical fluid chromatography (SFC) to isolate individual stereoisomers .
  • Comparative Bioassays : Testing separated enantiomers in parallel assays (e.g., enzyme inhibition, receptor binding) to identify active forms. For example, highlights SPR/ITC for quantifying binding affinities .
  • X-ray Crystallography : Structural analysis of enantiomer-target complexes to correlate stereochemistry with activity .

Basic: What analytical methods are recommended for confirming the structural integrity and purity of this compound?

Answer:

  • NMR Spectroscopy : 1H/13C NMR to verify stereochemistry and detect impurities (>98% purity threshold) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular formula and detect byproducts .
  • Elemental Analysis : Quantifying C, H, N, and Cl to validate salt stoichiometry .
  • X-ray Diffraction : Resolving crystal structure to confirm absolute configuration .

Advanced: What experimental approaches are used to study the interaction of this compound with biological targets?

Answer:

  • Surface Plasmon Resonance (SPR) : Real-time kinetic analysis of binding to receptors/enzymes, as noted in for affinity measurements .
  • Isothermal Titration Calorimetry (ITC) : Quantifying thermodynamic parameters (ΔH, ΔS) of interactions .
  • Molecular Dynamics Simulations : Predicting binding modes and identifying key residues influencing activity .
  • Enzyme Inhibition Assays : Dose-response studies with substrates like ATP or NAD+ to determine IC50 values .

Basic: How does the dihydrochloride salt form influence the compound's physicochemical properties?

Answer:

  • Solubility : The salt form increases aqueous solubility, critical for in vitro assays (e.g., cell culture or enzymatic studies) .
  • Stability : Enhanced hygroscopic resistance and shelf-life compared to the free base, as noted in for similar compounds .
  • Bioavailability : Improved membrane permeability in pharmacological assays due to ionizable amine groups .

Advanced: What strategies are employed to optimize reaction conditions for high-yield synthesis while maintaining stereochemical fidelity?

Answer:

  • Design of Experiments (DoE) : Statistical optimization of variables (temperature, solvent polarity, catalyst loading) to maximize yield without compromising stereochemistry .
  • In-line Monitoring : Techniques like FTIR or Raman spectroscopy to track reaction progress and detect intermediates .
  • Catalyst Screening : Evaluating chiral catalysts (e.g., Ru-BINAP complexes) for asymmetric synthesis steps .
  • Scale-up Protocols : Transitioning from batch to flow chemistry to maintain control over exothermic reactions during industrial-scale production .

Basic: What safety precautions are necessary when handling this compound in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact, as emphasized in Safety Data Sheets ( ) .
  • Ventilation : Use of fume hoods to avoid inhalation of HCl vapors during salt formation .
  • Incompatibility Management : Avoid strong oxidizers (e.g., KMnO4) to prevent hazardous decomposition .

Advanced: How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?

Answer:

  • Functional Group Modifications : Introducing halogens or methyl groups to the imidazole ring to improve binding ( notes halogenation increases potency against cancer cells) .
  • Scaffold Hybridization : Merging oxolane and triazole moieties (as in ) to exploit synergistic interactions .
  • Computational SAR : QSAR models to predict bioactivity of virtual libraries, followed by synthesis and validation .

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